N-(2-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, an iodo-substituted pyrazole ring, and an acetamide moiety. Compounds of this nature are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Iodination of the pyrazole: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent under suitable conditions.
Acetamide formation: The iodinated pyrazole can then be reacted with an ethoxyphenyl acetic acid derivative to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can lead to the formation of azido or thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development due to its structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N-(2-ethoxyphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(2-ethoxyphenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Properties
Molecular Formula |
C13H14IN3O2 |
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Molecular Weight |
371.17 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H14IN3O2/c1-2-19-12-6-4-3-5-11(12)16-13(18)9-17-8-10(14)7-15-17/h3-8H,2,9H2,1H3,(H,16,18) |
InChI Key |
ZYCIFFHXPHUFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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